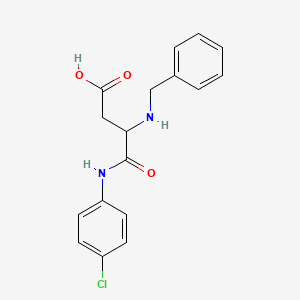

N~2~-benzyl-N-(4-chlorophenyl)-alpha-asparagine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N~2~-benzyl-N-(4-chlorophenyl)-alpha-asparagine is a synthetic organic compound that belongs to the class of asparagine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 4-chlorophenyl group attached to the alpha carbon of the asparagine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(4-chlorophenyl)-alpha-asparagine typically involves the following steps:

Protection of the Asparagine Backbone: The amino and carboxyl groups of asparagine are protected using suitable protecting groups to prevent unwanted side reactions.

Introduction of the Benzyl Group: The protected asparagine is then reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl group.

Introduction of the 4-Chlorophenyl Group: The intermediate product is then reacted with 4-chlorobenzyl chloride under similar conditions to introduce the 4-chlorophenyl group.

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, N2-benzyl-N-(4-chlorophenyl)-alpha-asparagine.

Industrial Production Methods

Industrial production of N2-benzyl-N-(4-chlorophenyl)-alpha-asparagine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N~2~-benzyl-N-(4-chlorophenyl)-alpha-asparagine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or 4-chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the benzyl or 4-chlorophenyl groups.

Aplicaciones Científicas De Investigación

N~2~-benzyl-N-(4-chlorophenyl)-alpha-asparagine belongs to a broader class of compounds known as Mannich bases, which are recognized for their diverse biological activities, including:

- Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Demonstrates efficacy against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Some derivatives possess properties that can reduce inflammation.

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of asparagine have shown significant antitumor activity against Meth A fibrosarcoma, indicating a promising avenue for cancer treatment. The mechanism of action involves:

- Inhibition of Enzymatic Activity : Targeting enzymes related to cancer proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.

Antimicrobial Efficacy

Research into Mannich bases has demonstrated that they can act as effective antimicrobial agents. This compound has been tested against resistant strains of bacteria and fungi, showing promising results in inhibiting growth. The compound's effectiveness is attributed to:

- Disruption of Cell Membranes : Leading to cell lysis in microbial pathogens.

- Inhibition of Protein Synthesis : Targeting ribosomal functions in bacteria.

Anticancer Activity

A study evaluated the cytotoxicity of this compound against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The findings indicated that the compound exhibited potent inhibitory activity, comparable to established chemotherapeutics like Doxorubicin .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of Mannich bases, including this compound. The results demonstrated significant activity against multiple bacterial strains, with some derivatives outperforming standard antibiotics such as penicillin G and ciprofloxacin .

Table 1: Structural Features and Corresponding Biological Activities

| Structural Feature | Biological Activity |

|---|---|

| 4-Chloro Group | Increases lipophilicity and binding affinity to receptors |

| Benzyl Ring | Enhances hydrophobic interactions |

| Asparagine Backbone | Potential for enzyme inhibition |

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against HCT-116 and HEP2 cells |

| Antimicrobial Efficacy | Effective against resistant bacterial strains |

Mecanismo De Acción

The mechanism of action of N2-benzyl-N-(4-chlorophenyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.

Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparación Con Compuestos Similares

Similar Compounds

- N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

- N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide

- N-(2-Benzoyl-4-chlorophenyl)-N~2~-benzylglycinamide

Uniqueness

N~2~-benzyl-N-(4-chlorophenyl)-alpha-asparagine is unique due to its specific combination of benzyl and 4-chlorophenyl groups attached to the asparagine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

N~2~-benzyl-N-(4-chlorophenyl)-alpha-asparagine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores its synthesis, biological mechanisms, therapeutic applications, and research findings.

The synthesis of this compound involves several key steps:

- Protection of Asparagine Backbone : The amino and carboxyl groups of asparagine are protected to prevent side reactions.

- Introduction of the Benzyl Group : The protected asparagine reacts with benzyl chloride in the presence of a base (e.g., sodium hydride) to introduce the benzyl group.

- Introduction of the 4-Chlorophenyl Group : The intermediate product is then reacted with 4-chlorobenzyl chloride.

- Deprotection : Finally, protecting groups are removed to yield the final product.

This compound has been characterized by various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups and enhance its biological activity .

This compound interacts with specific molecular targets such as enzymes and receptors. The mechanism of action is primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering their activity.

- Receptor Binding : It can bind to receptors, influencing cellular signaling pathways and gene expression .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Properties : Studies have suggested potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that the compound may have anticancer properties, particularly in prostate cancer models .

- Enzyme Interaction Studies : The compound has been shown to interact with proteases and other enzymes, leading to altered enzymatic activity which could be beneficial in therapeutic contexts .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Prostate Cancer Therapeutics : A study focused on substituted aryl benzylamines, including variants of this compound, demonstrated selective inhibition against prostate cancer cell lines, highlighting its potential as a therapeutic agent .

- Cytotoxicity Testing : In vitro tests showed moderate cytotoxicity against mouse myeloma cells (IC50 = 12.5 μg/mL), suggesting its potential use in cancer treatment .

- Enzyme Binding Studies : Research indicated that structural modifications of the compound could enhance binding affinity to target enzymes, which is crucial for developing effective inhibitors .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Potential effects on inflammatory pathways | |

| Anticancer | Selective inhibition in prostate cancer models | |

| Enzyme Inhibition | Interaction with proteases |

Table 2: Synthesis Steps Overview

| Step | Description |

|---|---|

| Protection | Protect amino/carboxyl groups |

| Benzyl Group Introduction | React with benzyl chloride |

| Chlorophenyl Group | React with 4-chlorobenzyl chloride |

| Deprotection | Remove protecting groups |

Propiedades

IUPAC Name |

3-(benzylamino)-4-(4-chloroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c18-13-6-8-14(9-7-13)20-17(23)15(10-16(21)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUPUOVZUKLWDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.